Isofebrifugine
Overview
Description
Isofebrifugine is a quinazolinone alkaloid first isolated from the roots of the Chinese shrub Dichroa febrifuga. It is known for its potent antimalarial properties and has been used traditionally in Chinese medicine for over 4000 years. This compound, along with its isomer febrifugine, has garnered significant interest due to its unique mechanism of action and potential therapeutic applications .
Mechanism of Action
Target of Action
Isofebrifugine, also known as 3-[(2-hydroxy-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridin-2-yl)methyl]quinazolin-4-one, is a natural quinazolinone alkaloid with important physiological activities . The primary targets of this compound are malarial parasites . It has been found to inhibit the growth of these parasites in vitro .
Mode of Action
This compound interacts with its targets, the malarial parasites, by impairing haemazoin formation required for maturation of the parasite at the trophozoite stage . This unique mechanism of action blocks the proliferation of malarial parasites .
Biochemical Pathways
This compound affects the biochemical pathways related to the life cycle of malarial parasites. By inhibiting haemazoin formation, this compound disrupts the maturation process of the parasites, thereby affecting their survival and proliferation . The downstream effects of this disruption include the reduction of parasitemia to undetectable levels .
Pharmacokinetics
It is known that this compound exhibits toxic side effects, which have hindered its use as a clinical drug
Result of Action
The molecular and cellular effects of this compound’s action are significant. It has been found to inhibit the proliferation, migration, and invasion of SGC7901 gastric cancer cells . This compound significantly inhibits the mRNA and protein expressions of MMP-2, MMP-9, and SDF-1, which are closely related to cancer invasion and metastasis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the amount of antimalarial agent—febrifugine and this compound mixture—in H. macrophylla var. Otaksa is both part- and season-dependent . This suggests that the choice of plant parts and their harvesting season are important factors worth considering in the pharmacological use of medicinal plants .
Biochemical Analysis
Biochemical Properties
Isofebrifugine has been shown to interact with various biomolecules, playing a crucial role in biochemical reactions. For instance, it has been found to significantly inhibit the mRNA and protein expressions of MMP-2, MMP-9, and SDF-1, which are closely related to cancer invasion and metastasis .
Cellular Effects
This compound has demonstrated significant effects on various types of cells and cellular processes. For example, it has been shown to significantly inhibit the proliferation, migration, and invasion of SGC7901 gastric cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to significantly inhibit the mRNA and protein expressions of MMP-2, MMP-9, and SDF-1 .
Dosage Effects in Animal Models
In Aotus monkeys infected with the chloroquine-resistant FVO strain of P. falciparum, one interesting compound possesses a 50% curative dose of 2mg/kg/day and a 100% curative dose of 8 mg/kg/day .
Metabolic Pathways
This compound is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isofebrifugine involves several steps, starting from readily available starting materials. One common synthetic route includes the use of silyloxypropanal and an ethene compound. The reaction conditions typically involve mild temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound focuses on optimizing the synthetic route for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Isofebrifugine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can undergo substitution reactions, particularly at the quinazolinone moiety
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles are used under controlled conditions to achieve substitution
Major Products: The major products formed from these reactions include various quinazolinone derivatives, which have been studied for their enhanced biological activities .
Scientific Research Applications
Isofebrifugine has been extensively studied for its applications in various fields:
Chemistry: this compound and its derivatives are used as lead compounds in the synthesis of new antimalarial drugs.
Biology: Research has shown that this compound can inhibit the growth of certain cancer cell lines, making it a potential candidate for anticancer therapies
Industry: this compound derivatives are used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Febrifugine: Isofebrifugine’s isomer, also isolated from Dichroa febrifuga, with similar antimalarial properties.
Halofuginone: A synthetic derivative of febrifugine, known for its higher activity against malaria and other diseases .
Uniqueness: this compound is unique due to its specific mechanism of action and its ability to inhibit prolyl-tRNA synthetase. This makes it a valuable compound in the development of new antimalarial therapies and other medicinal applications .
Properties
CAS No. |
32434-44-9 |
---|---|
Molecular Formula |
C16H19N3O3 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
3-[[(2S,3aS,7aS)-2-hydroxy-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridin-2-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C16H19N3O3/c20-15-11-4-1-2-5-12(11)18-10-19(15)9-16(21)8-13-14(22-16)6-3-7-17-13/h1-2,4-5,10,13-14,17,21H,3,6-9H2/t13-,14-,16-/m0/s1 |
InChI Key |
YLYLCQRQSRDSQR-DZKIICNBSA-N |
Isomeric SMILES |
C1C[C@H]2[C@H](C[C@](O2)(CN3C=NC4=CC=CC=C4C3=O)O)NC1 |
SMILES |
C1CC2C(CC(O2)(CN3C=NC4=CC=CC=C4C3=O)O)NC1 |
Canonical SMILES |
C1CC2C(CC(O2)(CN3C=NC4=CC=CC=C4C3=O)O)NC1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is isofebrifugine and what is its known biological activity?
A1: this compound is a quinazoline alkaloid primarily known for its potent antimalarial activity. It is found in the Chinese medicinal plant Dichroa febrifuga along with its diastereomer, febrifugine. [, , ]
Q2: How potent is this compound as an antimalarial agent compared to other drugs?
A2: this compound exhibits potent in vitro antimalarial activity against the Plasmodium falciparum parasite. Research indicates that its activity is higher than some clinically used antimalarial drugs. [, ] Notably, a derivative even more potent than this compound itself has been identified. []
Q3: Despite its potency, why is this compound not used clinically as an antimalarial drug?
A3: While this compound demonstrates strong antimalarial activity, it also exhibits severe side effects, particularly a strong emetic effect (inducing vomiting), which has prevented its clinical use. [, , ]
Q4: Are there any synthetic analogues of this compound with improved safety profiles?
A5: Yes, research has focused on developing analogues of this compound with reduced side effects while retaining antimalarial potency. For example, metabolite Feb-A, a product of febrifugine metabolism oxidized at C-6 of the quinazolinone ring, exhibited comparable antimalarial activity to febrifugine but without significant side effects in vivo. []
Q5: Is there evidence that this compound could be effective against chloroquine-resistant malaria?
A6: Yes, studies using a combination of chloroquine and an this compound/febrifugine mixture demonstrated effectiveness against chloroquine-resistant Plasmodium berghei NK65 in mice. [] Mice treated with the combination survived the infection, showing a significant decrease in parasitemia, while those treated with either drug alone succumbed to the infection. []
Q6: How does the antimalarial activity of an this compound and febrifugine mixture vary across different Plasmodium species?
A7: Research shows a varied response to an this compound and febrifugine mixture across different rodent Plasmodium species. While the mixture effectively suppressed Plasmodium yoelii 17XL infection in mice, it showed limited efficacy against Plasmodium berghei NK65. [] Additionally, treatment outcomes for Plasmodium chabaudi AS varied, with some mice succumbing to infection despite treatment. []
Q7: What is the molecular formula and molecular weight of this compound?
A7: The molecular formula of this compound is C16H21N3O3, and its molecular weight is 303.36 g/mol.
Q8: How are febrifugine and this compound structurally related?
A9: Febrifugine and this compound are diastereomers, meaning they have the same molecular formula and connectivity of atoms but differ in the spatial arrangement of their atoms. [, ]
Q9: What spectroscopic techniques are commonly used to characterize this compound?
A10: Commonly used spectroscopic techniques for the characterization of this compound and its analogues include: * Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon atoms in the molecule, respectively, aiding in structural elucidation and confirmation. [, ]* High-Resolution Mass Spectrometry (HRMS): HRMS offers accurate mass measurements of ions, which are crucial for confirming the molecular formula and identifying unknown compounds. []
Q10: What are the key challenges in the chemical synthesis of this compound?
A11: The synthesis of this compound presents several challenges, including:* Stereochemical control: Achieving the correct stereochemistry at multiple chiral centers within the molecule is crucial. [, , ]* Functional group compatibility: The presence of various reactive functional groups requires careful selection of reagents and reaction conditions. [, ]* Efficient ring formation: Constructing the quinazolinone core and the piperidine ring with the desired substitution pattern requires efficient and selective reactions. [, , ]
Q11: What are some key synthetic strategies that have been employed for the total synthesis of this compound?
A12: Several synthetic approaches have been explored, including:* Asymmetric aldol reactions: These reactions are used to establish the stereochemistry of key chiral centers early in the synthesis. []* Mannich-type reactions: These reactions allow for the construction of the piperidine ring with the appropriate substitution pattern. []* Lewis acid-catalyzed reactions: Lewis acids have been employed to promote ring-opening reactions of cyclic intermediates, leading to the formation of the piperidine ring with high diastereoselectivity. [, ]* Yeast reduction: Baker’s yeast can be used for the enantioselective reduction of ketone intermediates, providing access to chiral building blocks. []* Samarium diiodide-mediated reactions: This reagent can facilitate carbon-nitrogen bond cleavage, enabling strategic bond disconnections and efficient construction of the target molecule. []
Q12: How is the content of this compound typically determined in plant material or formulations?
A13: High-performance liquid chromatography (HPLC) is a common method for quantifying this compound and febrifugine in plant materials and formulations. [, ] This method allows for the separation and quantification of the two isomers, ensuring quality control and accurate determination of their content. [, ]
Q13: What is the quantitative analysis of a single-marker (QAMS) model, and how has it been applied to the analysis of this compound?
A14: The QAMS model is a method in analytical chemistry where a single, well-characterized compound is used as a reference to determine the quantity of other related compounds in a mixture. [] In the case of this compound, febrifugine has been successfully employed as an internal reference substance in the QAMS model. [] This approach simplifies the analysis by quantifying only febrifugine and then calculating the amount of this compound based on pre-determined relative correction factors (RCF) and relative retention values (RRV). []
Q14: What factors can affect the stability of this compound?
A14: this compound's stability can be influenced by various factors:
- pH: It shows good stability in acidic to neutral solutions (pH 3-7), but its stability decreases significantly in alkaline environments (pH 9.0). []
- Temperature: Elevated temperatures negatively impact its stability, with significant degradation observed at temperatures above 40°C. []
- Light: Exposure to light, especially bright light, can lead to degradation. []
- Solvent: this compound is more stable in its solid form and less stable in solvents like water, methanol, and acetonitrile. []
Q15: What strategies can be employed to improve the stability of this compound in formulations?
A16: To enhance this compound's stability:* Control pH: Formulations should ideally be maintained within a slightly acidic to neutral pH range (3-7). []* Temperature control: Storage and handling at lower temperatures are crucial to minimize degradation. [] * Protect from light: Utilizing light-resistant packaging and storage conditions can help prevent light-induced degradation. []* Suitable excipients: Selecting excipients that do not promote degradation and are compatible with this compound is essential.
Q16: What are the known toxic effects of this compound?
A17: this compound, like febrifugine, is known to cause severe side effects, notably a strong emetic effect (inducing vomiting) which has hindered its clinical use. [, , ]
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